molecular formula C5H10O B14144830 (2R)-2-ethyl-2-methyloxirane CAS No. 33204-47-6

(2R)-2-ethyl-2-methyloxirane

Katalognummer: B14144830
CAS-Nummer: 33204-47-6
Molekulargewicht: 86.13 g/mol
InChI-Schlüssel: QZXUQPKFNQQQAJ-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-Ethyl-2-methyloxirane is an organic compound with the molecular formula C5H10O It is a chiral epoxide, meaning it contains an oxirane ring (a three-membered cyclic ether) with a specific stereochemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-ethyl-2-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-ethyl-2-methylpropene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an oxirane ring, resulting in the desired epoxide.

Industrial Production Methods

Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, catalysts such as titanium silicalite-1 (TS-1) can be employed to improve selectivity and reduce by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-Ethyl-2-methyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated products.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Diols and other oxygenated compounds.

    Reduction: Alcohols.

    Substitution: Functionalized derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

(2R)-2-Ethyl-2-methyloxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (2R)-2-ethyl-2-methyloxirane involves its reactivity as an epoxide. The strained oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-Ethyl-2-methyloxirane: The enantiomer of (2R)-2-ethyl-2-methyloxirane, with opposite stereochemistry.

    2-Methyl-2-propyloxirane: A similar epoxide with a different alkyl substituent.

    2,3-Epoxybutane: Another epoxide with a different carbon chain length.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both ethyl and methyl groups on the oxirane ring. This unique structure imparts distinct reactivity and properties compared to other epoxides, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

33204-47-6

Molekularformel

C5H10O

Molekulargewicht

86.13 g/mol

IUPAC-Name

(2R)-2-ethyl-2-methyloxirane

InChI

InChI=1S/C5H10O/c1-3-5(2)4-6-5/h3-4H2,1-2H3/t5-/m1/s1

InChI-Schlüssel

QZXUQPKFNQQQAJ-RXMQYKEDSA-N

Isomerische SMILES

CC[C@@]1(CO1)C

Kanonische SMILES

CCC1(CO1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.